molecular formula C13H18N6O2 B11515342 Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--

Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--

Cat. No.: B11515342
M. Wt: 290.32 g/mol
InChI Key: ZIMRHSRCYATIGE-CXUHLZMHSA-N
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Description

N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE is a complex organic compound characterized by its unique structure, which includes a nitro group, a piperidine ring, and a guanidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE typically involves the condensation of 5-nitro-2-(piperidin-1-yl)benzaldehyde with aminoguanidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperidine ring .

Scientific Research Applications

N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and guanidine moiety may also contribute to the compound’s activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    N’'-[(E)-{[5-NITRO-2-(1-PIPERIDINYL)PHENYL]METHYLENE}CARBONOHYDRAZONIC DIAMIDE: Shares a similar structure but with different functional groups.

    (E)-N-(2,6-DICHLOROPHENYL)-1-(5-NITRO-2-(PIPERIDIN-1-YL)PHENYL)METHANAMINE: Another compound with a piperidine ring and nitro group but different substituents.

Uniqueness

N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

2-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]guanidine

InChI

InChI=1S/C13H18N6O2/c14-13(15)17-16-9-10-8-11(19(20)21)4-5-12(10)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7H2,(H4,14,15,17)/b16-9+

InChI Key

ZIMRHSRCYATIGE-CXUHLZMHSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N=C(N)N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NN=C(N)N

Origin of Product

United States

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